8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
8-(Pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic tropane derivative featuring a pyrimidine-2-carbonyl moiety attached to the nitrogen atom of the 8-azabicyclo[3.2.1]oct-2-ene scaffold. This compound belongs to a class of molecules known for their structural rigidity and diverse pharmacological profiles, particularly in targeting neurological and oncological pathways. The bicyclic core stabilizes ligand-receptor interactions, while the pyrimidine group introduces hydrogen-bonding capabilities, enhancing selectivity for enzymes or receptors such as nicotinic acetylcholine receptors (nAChRs) or Janus kinases (JAKs) .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrimidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(11-13-7-2-8-14-11)15-9-3-1-4-10(15)6-5-9/h1-3,7-10H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAWDLDFLCRJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 8-Azabicyclo[3.2.1]Oct-2-Ene Derivatives
The 8-azabicyclo[3.2.1]octane framework is typically derived from tropinone or nortropinone precursors. A pivotal intermediate, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate , is synthesized via Boc protection of nortropinone hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base, achieving a 94.5% yield . Subsequent enol triflation at the 3-position introduces a trifluoromethanesulfonyloxy (OTf) group, enabling cross-coupling reactions.
Key Reaction Conditions for Triflation
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Base : Lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) at -78°C .
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Triflating Agent : N-Phenyltriflimide (Tf₂NPh) in tetrahydrofuran (THF) .
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Cross-Coupling | Triflation → Suzuki coupling → Deprotection | ~70%* | High regioselectivity | Sensitivity of Pd catalysts to steric bulk |
| Direct Acylation | Boc protection → Acylation → Deprotection | ~65%* | Simplicity | Competing reactivity at the double bond |
*Estimated based on analogous reactions .
Analytical Characterization
Critical data for intermediates and final products include:
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¹H NMR : Diagnostic signals for the bicyclic core (δ 4.42–4.58 ppm, m, H1/H5; δ 6.10 ppm, s, H2) .
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Optical Rotation : Chiral intermediates show specific rotation, e.g., [α]D = (+)-53.3° for (+)-enantiomers .
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Chiral HPLC : Enantiomeric excess ≥98% achieved via chiral amine auxiliaries .
Industrial-Scale Considerations
Large-scale synthesis (e.g., >100 g) necessitates:
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Solvent Recycling : THF and dichloromethane recovery systems.
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Catalyst Efficiency : Pd loading reduction via ligand optimization.
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Safety Protocols : Handling of hygroscopic bases (LHMDS) and toxic triflating agents.
Chemical Reactions Analysis
8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new therapeutic agents targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- SD-1008 (8-benzyl derivative) inhibits JAK2 kinase at micromolar concentrations (IC₅₀ ~10 µM), reducing STAT3 nuclear translocation and inducing apoptosis in ovarian cancer cells . In contrast, the pyrimidine-2-carbonyl group in the target compound may enhance selectivity for nucleotide-binding domains (e.g., kinases or nAChRs) due to its planar, electron-deficient aromatic ring.
- 3β-Aminotropane arylamides exhibit atypical antipathogenic properties, likely due to the 2-naphthamide group’s hydrophobic interactions with bacterial membranes . The pyrimidine moiety’s polarity may instead favor eukaryotic target engagement.
- Pyrazole sulfonamides demonstrate nanomolar affinity for G protein-coupled receptors (GPCRs), attributed to the sulfonamide’s hydrogen-bonding and steric bulk .
Biological Activity
8-(Pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a synthetic organic compound characterized by its bicyclic structure and the presence of a pyrimidine carbonyl group. This compound belongs to the class of bicyclic compounds and has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Analgesic Effects : Similar to other compounds within the bicyclic class, it may possess pain-relieving properties.
- Anticholinergic Activity : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.
- Anti-inflammatory Properties : Initial studies indicate that it may reduce inflammation, making it a candidate for further research in inflammatory conditions.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| This compound | Bicyclic Compound | Analgesic, Anticholinergic, Anti-inflammatory |
| 8-Azabicyclo[3.2.1]octane | Bicyclic Alkaloid | Analgesic, Anticholinergic |
| Tropane | Bicyclic Alkaloid | CNS Effects |
| 8-Piperidinone | Saturated Bicyclic Compound | Antidepressant |
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. This modulation can influence various biological processes, including neurotransmission and pain pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the bicyclic structure:
- Neurotransmitter Receptor Interaction : Research has shown that derivatives of azabicyclo compounds can interact with mu-opioid receptors, suggesting potential use in pain management therapies .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, indicating that modifications to the pyrimidine core could enhance efficacy against bacterial strains .
- Cytotoxicity Studies : Investigations into the cytotoxic effects on various cell lines have provided insights into the therapeutic window and safety profile of these compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and acylation. For example, the bicyclic core is formed via acid-catalyzed cyclization of a precursor amine, followed by coupling with pyrimidine-2-carbonyl chloride under anhydrous conditions. Key parameters include:
- Temperature : 0–5°C during acylation to prevent side reactions.
- Catalysts : Use of triethylamine or DMAP to enhance nucleophilic substitution efficiency.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) achieves >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | H2SO4, 80°C, 12h | 65 | 85 |
| Acylation | Pyrimidine-2-carbonyl chloride, Et3N, DCM, 0°C | 72 | 92 |
Q. How is the structural integrity of the bicyclic core validated experimentally?
- Methodological Answer : X-ray crystallography (e.g., ) confirms the bicyclo[3.2.1]oct-2-ene scaffold. Complementary techniques include:
- NMR : H and C NMR verify substituent positions (e.g., pyrimidine carbonyl at C8).
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., CHNO).
- IR : Stretching frequencies (e.g., 1680–1700 cm for carbonyl) validate functional groups .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases or GPCRs. Key steps:
Ligand Preparation : Generate 3D conformers using SMILES notation (e.g., CN1C2CCC1CC(=O)C2C(=O)C3=NC=CC=N3).
Protein-Ligand Docking : Grid boxes centered on active sites (e.g., ATP-binding pocket).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
